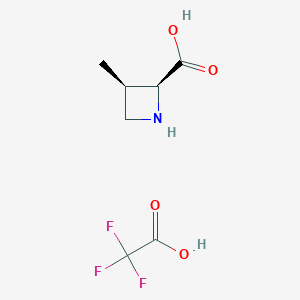

(2S,3R)-3-Methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-3-Methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methylazetidine-2-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

Introduction of the Methyl Group: The methyl group at the 3-position can be introduced through alkylation reactions. This can be done using methyl iodide or other methylating agents in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of Trifluoroacetic Acid: The final step involves the introduction of the trifluoroacetic acid moiety. This can be achieved by reacting the azetidine derivative with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of (2S,3R)-3-Methylazetidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid moiety. Halogenation, nitration, and sulfonation are examples of substitution reactions that can be carried out using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, sulfonation using sulfuric acid.

Major Products Formed

Oxidation: Formation of azetidine-2,3-dione derivatives.

Reduction: Formation of azetidine-2-carboxylic acid derivatives with reduced functional groups.

Substitution: Formation of halogenated, nitrated, or sulfonated azetidine derivatives.

科学的研究の応用

Biological Activities

(2S,3R)-3-Methylazetidine-2-carboxylic acid exhibits a range of biological activities that make it valuable in drug development:

- Antibacterial Properties : Research indicates that derivatives of this compound can inhibit β-lactamases, making them potential candidates for treating antibiotic-resistant infections .

- Antitubercular Activity : Compounds related to (2S,3R)-3-Methylazetidine-2-carboxylic acid have shown effectiveness against tuberculosis, which is critical given the rising incidence of multidrug-resistant strains .

- Antiproliferative Effects : Some derivatives demonstrate significant antiproliferative activity against cancer cell lines, highlighting their potential in oncology .

Case Studies

Several case studies illustrate the applications of (2S,3R)-3-Methylazetidine-2-carboxylic acid in drug discovery:

- Inhibition of Neutral Amino Acid Transporter : A study demonstrated that certain derivatives could inhibit the SLC6A19 transporter, which is implicated in Hartnup disorder. This suggests potential therapeutic uses for metabolic disorders .

- Development of Estrogen Receptor Modulators : The compound has been utilized as an intermediate in synthesizing estrogen receptor modulators. This application is particularly relevant in hormone-related therapies .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of (2S,3R)-3-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability. The overall effect depends on the specific biological or chemical context in which the compound is used.

類似化合物との比較

Similar Compounds

(2S,3R)-3-Methylazetidine-2-carboxylic acid: A similar compound without the trifluoroacetic acid moiety.

Azetidine-2-carboxylic acid: A simpler analog with only the azetidine ring and carboxylic acid group.

Trifluoroacetic acid derivatives: Compounds with trifluoroacetic acid attached to different functional groups.

Uniqueness

The uniqueness of (2S,3R)-3-Methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid lies in its combination of the azetidine ring and trifluoroacetic acid moiety. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.

生物活性

(2S,3R)-3-Methylazetidine-2-carboxylic acid, often referred to in conjunction with 2,2,2-trifluoroacetic acid, is a compound of interest in organic chemistry and biological research. This compound exhibits unique structural features that contribute to its biological activity. The focus of this article is to explore the biological properties, mechanisms of action, and potential applications of this compound based on existing literature and research findings.

The molecular formula of (2S,3R)-3-methylazetidine-2-carboxylic acid is C5H9NO2, with a molecular weight of approximately 115.13 g/mol. It has a density of 1.2 g/cm³ and a boiling point of around 234.5 °C at 760 mmHg . The trifluoroacetic acid component enhances the reactivity of the carboxylic acid group, making it a useful building block in various chemical reactions.

Research indicates that (2S,3R)-3-methylazetidine-2-carboxylic acid can interact with biological systems through several mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to certain amino acids allows it to act as a competitive inhibitor in enzymatic reactions .

- Modulation of Protein Interactions : The presence of the azetidine ring can influence protein folding and stability, potentially affecting protein-protein interactions within cells .

- Influence on Cell Signaling : By altering the activity of key signaling pathways, this compound could affect cellular responses to external stimuli, which is crucial in therapeutic contexts such as cancer treatment .

Case Studies

Several studies have explored the biological implications of (2S,3R)-3-methylazetidine-2-carboxylic acid:

- Cancer Research : A study demonstrated that compounds with similar azetidine structures exhibited anti-cancer properties by inducing apoptosis in cancer cells. The mechanism involved the modulation of apoptotic pathways through caspase activation .

- Neurodegenerative Diseases : Research has suggested that derivatives of this compound may have potential in targeting amyloid plaques associated with Alzheimer's disease. By modifying the azetidine structure, researchers aim to enhance binding affinity to amyloid-beta peptides, thus facilitating diagnostic imaging techniques .

Data Table: Biological Activities and Applications

特性

IUPAC Name |

(2S,3R)-3-methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c1-3-2-6-4(3)5(7)8;3-2(4,5)1(6)7/h3-4,6H,2H2,1H3,(H,7,8);(H,6,7)/t3-,4+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHIXQMMFFLVSX-HJXLNUONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H]1C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。